REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[NH2:8].CC(C)([O-])C.[K+].C1COCC1.[C:20](=O)([O:23]C)[O:21][CH3:22]>>[CH3:22][O:21][C:20](=[O:23])[NH:8][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NC=C1)N
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.34 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
stayed below 0° C
|
Type
|
CUSTOM
|
Details
|
the red slurry was quenched with 50 ml water (25 volumes)
|
Type
|
EXTRACTION
|
Details
|
extracted in 50 ml ethyl acetate (25 volumes)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 50 ml ethyl acetate (25 volumes)
|
Type
|
CONCENTRATION
|
Details
|
the orange organic layers were concentrated to an orange solid
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give very clean light orange solids
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC(NC=1C=NC=CC1C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |